DL-Aspartic acid-13C4 chemical properties and structure
DL-Aspartic acid-13C4 chemical properties and structure
An In-depth Technical Guide to DL-Aspartic acid-13C4: Chemical Properties, Structure, and Applications
Introduction
DL-Aspartic acid-13C4 is a stable isotope-labeled form of the non-essential amino acid, aspartic acid. In this isotopologue, all four carbon atoms have been replaced with the heavy isotope, carbon-13 (¹³C). This labeling makes it an invaluable tool in metabolic research, proteomics, and clinical mass spectrometry, where it serves as a tracer or an internal standard for the precise quantification of its unlabeled counterpart.[1][2][3] This guide provides a comprehensive overview of its chemical properties, structure, and its application in key experimental protocols for researchers, scientists, and drug development professionals.
Chemical Properties and Structure
DL-Aspartic acid-13C4 is a racemic mixture, containing equal amounts of D-Aspartic acid-13C4 and L-Aspartic acid-13C4. The stable isotope labeling does not alter its chemical reactivity but provides a distinct mass shift, which is fundamental to its use in mass spectrometry-based analysis.
Quantitative Data Summary
The key chemical and physical properties of DL-Aspartic acid-13C4 are summarized in the table below.
| Property | Value | References |
| IUPAC Name | 2-amino(1,2,3,4-¹³C₄)butanedioic acid | [4] |
| Synonyms | Aminosuccinic acid-¹³C₄, Asparagic acid-¹³C₄ | [5][6] |
| Molecular Formula | [¹³C]₄H₇NO₄ | [1][4][7] |
| Molecular Weight | 137.07 g/mol | [4][5][7] |
| Labeled CAS Number | 55443-54-4 | [1][5][7] |
| Unlabeled CAS Number | 617-45-8 (DL-form) | [6] |
| Appearance | White to off-white solid | [1][8] |
| Melting Point | >300 °C (decomposes) | [8] |
| Isotopic Purity | ≥98 atom % ¹³C | [5] |
| Solubility | Slightly soluble in aqueous base | [8] |
| SMILES | --INVALID-LINK--O)N)--INVALID-LINK--O | [4] |
| InChI Key | CKLJMWTZIZZHCS-JCDJMFQYSA-N | [4] |
Chemical Structure
Aspartic acid is an α-amino acid with an acidic side chain.[6] The structure consists of a central carbon atom (alpha-carbon) bonded to an amino group (-NH₂), a carboxyl group (-COOH), a hydrogen atom, and a side chain (-CH₂COOH). In DL-Aspartic acid-13C4, all four carbon atoms—the alpha-carbon, the two carboxyl carbons, and the beta-carbon in the side chain—are ¹³C isotopes. The "DL-" prefix indicates that the compound is a racemic mixture of the two stereoisomers, D-aspartate and L-aspartate, which are non-superimposable mirror images of each other.
Applications in Research
The primary utility of DL-Aspartic acid-13C4 stems from its identity as a stable isotope-labeled standard.
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Metabolic Flux Analysis (MFA): Researchers use it to trace the metabolic fate of aspartate through various biochemical pathways, such as the Citric Acid Cycle.[9] By tracking the incorporation of ¹³C into downstream metabolites, scientists can quantify the activity of these pathways.
-
Quantitative Proteomics: In Stable Isotope Labeling with Amino acids in Cell culture (SILAC), labeled amino acids are used to create a "heavy" proteome that serves as an internal standard for quantifying protein expression changes across different cell populations.[1][2]
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Clinical Diagnostics: It is used as an internal standard in mass spectrometry-based assays for the accurate quantification of aspartic acid levels in biological samples, which is crucial for diagnosing certain metabolic disorders.[3][7]
Experimental Protocols
A common application of DL-Aspartic acid-13C4 is as an internal standard for the quantification of endogenous aspartic acid in biological samples using Liquid Chromatography-Mass Spectrometry (LC-MS).
General Protocol: Quantification of Aspartic Acid in Plasma via LC-MS
Objective: To accurately measure the concentration of aspartic acid in plasma samples.
Methodology:
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Preparation of Stock Solutions:
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Prepare a 1 mg/mL stock solution of unlabeled DL-Aspartic acid (analytical standard) in 0.1 M HCl.
-
Prepare a 1 mg/mL stock solution of DL-Aspartic acid-13C4 (internal standard) in 0.1 M HCl.
-
-
Preparation of Calibration Curve:
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Perform serial dilutions of the unlabeled stock solution to create a set of calibration standards with concentrations ranging from physiological low to high levels (e.g., 1 µM to 500 µM).
-
Spike each calibration standard with a fixed concentration of the DL-Aspartic acid-13C4 internal standard solution.
-
-
Sample Preparation:
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Thaw plasma samples on ice.
-
Perform protein precipitation by adding a 3:1 volume of ice-cold methanol (containing the fixed concentration of the internal standard) to the plasma sample.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Transfer the supernatant to a new microcentrifuge tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in a suitable mobile phase for LC-MS analysis.
-
-
LC-MS Analysis:
-
Inject the reconstituted samples and calibration standards onto an appropriate LC column (e.g., HILIC or reversed-phase).
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Analyze using a mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
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Transition for unlabeled Aspartic Acid: Monitor the specific mass transition from the parent ion to a daughter ion.
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Transition for DL-Aspartic acid-13C4: Monitor the corresponding mass transition, which will be shifted by +4 Da (M+4).
-
-
-
Data Analysis:
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Calculate the peak area ratio of the analyte (unlabeled) to the internal standard (¹³C₄-labeled) for each calibration standard.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the unlabeled standard.
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Determine the concentration of aspartic acid in the plasma samples by interpolating their peak area ratios from the calibration curve.
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Involvement in Metabolic and Signaling Pathways
Aspartic acid is a central node in metabolism, linking carbohydrate and protein metabolism. DL-Aspartic acid-13C4 can be used to trace these connections.
Citric Acid (TCA) Cycle
L-Aspartate is readily interconverted with the TCA cycle intermediate, oxaloacetate, via transamination reactions catalyzed by aspartate aminotransferase (AST).[9][10] This reaction provides a direct link between amino acid metabolism and cellular energy production.
Urea Cycle
In the urea cycle, which detoxifies ammonia in the liver, L-aspartate provides the second nitrogen atom for the formation of urea.[9] It condenses with citrulline to form argininosuccinate in a reaction catalyzed by argininosuccinate synthetase.
Neurotransmission
Both L-aspartate and D-aspartate can act as excitatory neurotransmitters in the central nervous system by stimulating NMDA (N-methyl-D-aspartate) receptors.[6][9] D-aspartate, in particular, has been shown to be involved in signaling pathways that regulate hormone production and spermatogenesis.[11] The use of labeled aspartate can help elucidate the dynamics of neurotransmitter synthesis, release, and metabolism in neurological studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. L-Aspartic acid (¹³Câ, 99%) - Cambridge Isotope Laboratories, CLM-1801-H-0.1MG [isotope.com]
- 4. L-Aspartic acid-13C4 | C4H7NO4 | CID 155889837 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. L-Aspartic acid-13C4 98 atom % 13C, 95% (CP) | 55443-54-4 [sigmaaldrich.com]
- 6. Aspartic acid - Wikipedia [en.wikipedia.org]
- 7. L-Aspartic acid (¹³Câ, 99%) | Cambridge Isotope Laboratories, Inc. [isotope.com]
- 8. l-aspartic acid-13c4,15n CAS#: 202468-27-7 [amp.chemicalbook.com]
- 9. What is the mechanism of Aspartic Acid? [synapse.patsnap.com]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
